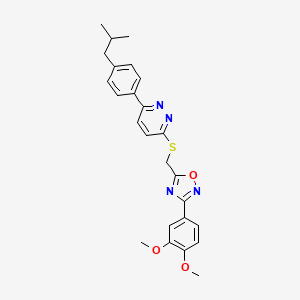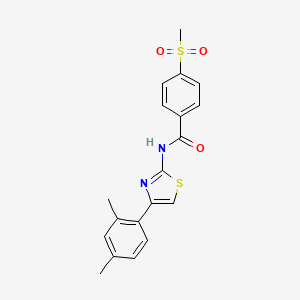
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves a multi-step process starting with commercially available precursors. A common route includes the initial formation of the piperidine ring, followed by the introduction of the cinnoline moiety via a nucleophilic substitution reaction. The methoxyphenyl group is usually introduced through electrophilic aromatic substitution.
Industrial Production Methods: Industrially, the production might involve large-scale batch or continuous flow reactors to ensure consistency and yield. Specific conditions such as temperature, pressure, and choice of solvents are optimized to maximize efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Under controlled conditions, the methoxyphenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cinnoline ring can undergo reduction, leading to different partially or fully saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the cinnoline moiety.
Common Reagents and Conditions: These reactions typically employ reagents like oxidizing agents (KMnO₄, H₂O₂), reducing agents (LiAlH₄, NaBH₄), and various catalysts (Pd/C, Raney Nickel) under specific temperature and pressure conditions.
Major Products: Major products from these reactions include various functionalized derivatives of the original compound, each with potentially distinct properties and applications.
4. Scientific Research Applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigations into its interactions with biological macromolecules provide insights into its potential as a bioactive agent.
Medicine: There is ongoing research into its potential therapeutic effects, particularly in relation to its binding affinities and mechanisms of action within the human body.
Industry: Its unique chemical properties make it a candidate for use in material science, including the development of novel polymers and other advanced materials.
5. Mechanism of Action: The exact mechanism of action for (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of these targets, leading to various physiological effects.
6. Comparison with Similar Compounds: When compared to similar compounds, such as those with different substituents on the piperidine or cinnoline rings, this compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
(2-Ethoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Hydroxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
These comparisons highlight the unique attributes of each compound, emphasizing the significance of the specific structural features of this compound in determining its properties and applications.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-9-5-3-7-18(20)22(26)25-12-10-16(11-13-25)15-28-21-14-17-6-2-4-8-19(17)23-24-21/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSDRFIICLVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)




![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)


![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

